REACTION_CXSMILES
|
ClS([N:5]=[C:6]=[O:7])(=O)=O.[NH2:8][C:9]1[S:10][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:12][C:13]=1[C:14]([NH2:16])=[O:15]>C1(C)C=CC=CC=1>[NH2:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:12][C:13]=1[C:14]([NH2:16])=[O:15])=[O:7]
|
Name
|
|
Quantity
|
0.081 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CC1C(=O)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in acetonitrile (20 mL)
|
Type
|
ADDITION
|
Details
|
10% Sodium bicarbonate solution (2 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)NC=1SC(=CC1C(=O)N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.027 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |